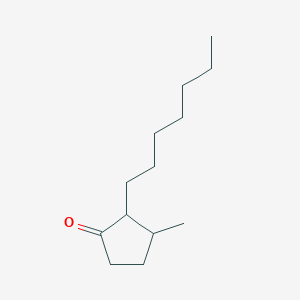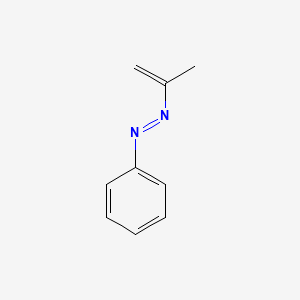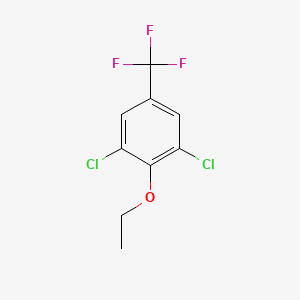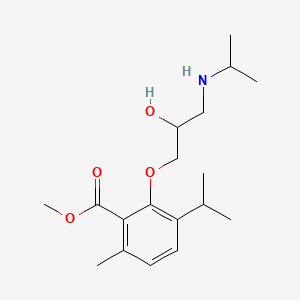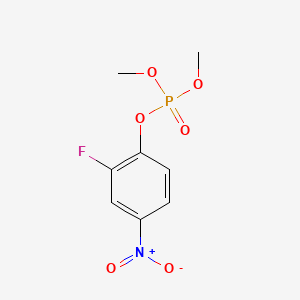
2-Fluoro-4-nitrophenyl dimethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-nitrophenyl dimethyl phosphate is an organophosphorus compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further bonded to a dimethyl phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-nitrophenyl dimethyl phosphate typically involves the reaction of 2-fluoro-4-nitrophenol with dimethyl chlorophosphate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-4-nitrophenyl dimethyl phosphate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 2-Fluoro-4-aminophenyl dimethyl phosphate.
Hydrolysis: 2-Fluoro-4-nitrophenol and dimethyl phosphate.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-nitrophenyl dimethyl phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and as a probe for investigating biochemical pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism by which 2-Fluoro-4-nitrophenyl dimethyl phosphate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine and nitro groups enhances its binding affinity and specificity towards these targets. The pathways involved may include inhibition of phosphatases or other enzymes critical to cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-4-nitrophenyl phosphate
- 4-Nitrophenyl dimethyl phosphate
- 2-Fluoro-4-aminophenyl dimethyl phosphate
Comparison: 2-Fluoro-4-nitrophenyl dimethyl phosphate is unique due to the combined presence of the fluorine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to 2-Fluoro-4-nitrophenyl phosphate, the dimethyl phosphate group in this compound provides additional sites for chemical modification and potential interactions with biological targets. The presence of the fluorine atom also enhances the compound’s stability and resistance to metabolic degradation.
Eigenschaften
CAS-Nummer |
50589-97-4 |
|---|---|
Molekularformel |
C8H9FNO6P |
Molekulargewicht |
265.13 g/mol |
IUPAC-Name |
(2-fluoro-4-nitrophenyl) dimethyl phosphate |
InChI |
InChI=1S/C8H9FNO6P/c1-14-17(13,15-2)16-8-4-3-6(10(11)12)5-7(8)9/h3-5H,1-2H3 |
InChI-Schlüssel |
KHNRTWJDBVAMFU-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[4-(chlorocarbonyl)phenyl] carbonate](/img/structure/B14653841.png)
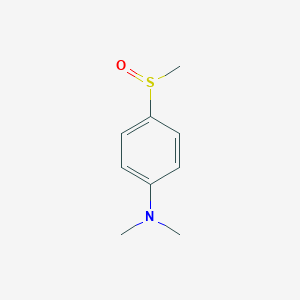


![3,3-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14653860.png)
